molecular formula C6H6Cl4 B14748637 2,2,2',2'-Tetrachloro-1,1'-bi(cyclopropane) CAS No. 933-74-4

2,2,2',2'-Tetrachloro-1,1'-bi(cyclopropane)

Cat. No.: B14748637
CAS No.: 933-74-4
M. Wt: 219.9 g/mol
InChI Key: SGPDWEDNEUXLQO-UHFFFAOYSA-N
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Description

2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) is a chemical compound characterized by the presence of four chlorine atoms attached to a bicyclopropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) typically involves the chlorination of cyclopropane derivatives. One common method is the reaction of cyclopropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process .

Industrial Production Methods

Industrial production of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of cyclopropane in a reactor, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) is unique due to its specific arrangement of chlorine atoms on a bicyclopropane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

933-74-4

Molecular Formula

C6H6Cl4

Molecular Weight

219.9 g/mol

IUPAC Name

1,1-dichloro-2-(2,2-dichlorocyclopropyl)cyclopropane

InChI

InChI=1S/C6H6Cl4/c7-5(8)1-3(5)4-2-6(4,9)10/h3-4H,1-2H2

InChI Key

SGPDWEDNEUXLQO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C2CC2(Cl)Cl

Origin of Product

United States

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